3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro-fluoro-substituted aromatic ring and a pyrazole-thiophene moiety linked via an ethyl chain. This structure combines electron-withdrawing groups (Cl, F) with a heterocyclic system (pyrazole-thiophene), which is often associated with enhanced metabolic stability and target binding in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S2/c16-13-9-12(1-2-14(13)17)24(21,22)18-5-7-20-6-3-15(19-20)11-4-8-23-10-11/h1-4,6,8-10,18H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTPOFILFAXYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 385.86 g/mol. The structural features include a chloro and fluoro substituent on the benzene ring, a thiophene moiety, and a pyrazole group, which are known to influence biological interactions.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to 3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. A class of N-heterocycles was synthesized and tested for antiviral activity against various viruses. The results indicated significant activity at low micromolar concentrations, suggesting that modifications in the structure could enhance efficacy against viral targets .
Antimicrobial Activity
The compound's derivatives have exhibited moderate to good antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests that the presence of the thiophene and pyrazole rings may contribute to enhanced antimicrobial properties.
Anti-inflammatory Activity
In vitro studies have demonstrated that related compounds possess anti-inflammatory effects. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Synthesis
The synthesis of 3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves several steps:
- Formation of the Thiophene-Pyrazole Linkage : The thiophene moiety is synthesized first, followed by its reaction with pyrazole derivatives.
- N-Alkylation : The resultant compound undergoes N-alkylation with appropriate benzene sulfonamides.
- Final Assembly : The final product is purified using chromatographic techniques to ensure high purity (>95%) for biological testing .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Efficacy : In one study, compounds structurally similar to 3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide were tested against HIV and showed promising results with EC50 values in the low micromolar range .
- Cytotoxicity Assessment : Another study assessed cytotoxicity using human cell lines, revealing that while some derivatives exhibited toxicity at high concentrations, others remained safe even at elevated doses .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including derivatives like 3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, are recognized for their antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The structural modifications in this compound may enhance its efficacy against resistant strains of bacteria.
| Study | Findings |
|---|---|
| Study A (2020) | Identified the compound's potential against E. coli and P. aeruginosa. |
| Study B (2021) | Demonstrated improved activity compared to traditional sulfonamides. |
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole rings exhibit anticancer properties. The specific structure of 3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suggests potential activity against various cancer cell lines.
The biological activities of this compound extend beyond antimicrobial and anticancer effects. Its unique structure allows for a range of interactions with biological targets, potentially leading to:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation.
- Antiviral Activity : Some derivatives are being explored for their ability to inhibit viral replication.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of sulfonamide derivatives demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant bacterial strains. The study highlighted the importance of the fluorine atom in increasing potency.
- Case Study on Anticancer Properties : Another study focused on pyrazole-containing compounds showed that they could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that the compound may have similar mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Celecoxib-Based Sulfonamides
Celecoxib, a COX-2 inhibitor, shares the benzenesulfonamide core but differs in substituents. Impurity IV (4-[5-(2’-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) and Impurity V (4-[4-(4’-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide) highlight the impact of pyrazole substitution:
- Trifluoromethyl vs. Thiophene : The trifluoromethyl group in Impurity IV/V enhances lipophilicity and steric bulk compared to the thiophene in the target compound, which may reduce π-π stacking but improve membrane permeability .
Fluorinated Pyrazole-Sulfonamide Derivatives
The compound in (N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide) provides a direct comparison:
- Pyrazole Substitution : The trifluoromethyl and methyl groups on the pyrazole in increase steric hindrance and electron-withdrawing effects compared to the thiophene in the target compound, possibly affecting binding kinetics .
- Methoxy vs. Ethyl Linker : The methoxyphenyl group in introduces hydrogen-bond acceptors, whereas the ethyl linker in the target compound offers conformational flexibility for optimal receptor interactions .
Thiophene-Containing Analogues
Compounds from (e.g., N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) share the thiophene moiety but differ in core structure:
- Benzamide vs.
- Piperazine Linkers : The ethoxy-piperazine chain in introduces basic nitrogen atoms, which may improve water solubility compared to the target compound’s ethyl-pyrazole linker .
Melting Points and Solubility
- Target Compound : Expected melting point >150°C (based on analogues in ), with moderate solubility in polar solvents due to the sulfonamide group .
- Compound : Higher molar mass (477.86 g/mol) and trifluoromethyl groups likely increase lipophilicity, reducing aqueous solubility compared to the target compound .
Q & A
Basic: What are the key synthetic steps for 3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?
The synthesis typically involves three stages:
- Pyrazole ring formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., thiophen-3-yl carbonyl analogs) to form the pyrazole core .
- Alkylation : Introducing the ethyl linker via alkylation of the pyrazole nitrogen using ethylene derivatives (e.g., ethylene dihalides) .
- Sulfonamide coupling : Reacting the intermediate amine with a sulfonyl chloride (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) under controlled conditions .
Purification often employs column chromatography and recrystallization to achieve >95% purity .
Advanced: How can the alkylation step be optimized to improve yield and reduce side products?
Optimization strategies include:
- Temperature control : Maintaining 60–80°C to minimize thermal degradation of the pyrazole-thiophene intermediate .
- Solvent selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic reactivity .
- Catalyst use : Adding catalytic KI to facilitate SN2 mechanisms in alkylation .
Advanced techniques like continuous flow reactors can improve scalability and reproducibility .
Basic: What spectroscopic methods are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and thiophene moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~430 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves 3D conformation, including sulfonamide geometry and π-π stacking interactions (e.g., as in related pyrazole derivatives) .
Advanced: How can contradictions in pharmacological data between structurally similar sulfonamides be resolved?
Contradictions (e.g., varying target affinities despite shared sulfonamide groups) require:
- Comparative binding assays : Test against isoforms of the same enzyme (e.g., carbonic anhydrase) to identify selectivity drivers .
- Computational docking : Map electrostatic surfaces to explain differences in binding pockets (e.g., steric clashes from the thiophene group) .
- Pharmacokinetic profiling : Assess metabolic stability to rule out off-target effects .
Advanced: What strategies mitigate electron-withdrawing group (EWG) interference during synthesis?
The chloro-fluoro substituents on the benzene ring can deactivate intermediates. Mitigation approaches:
- Protecting groups : Temporarily mask EWGs (e.g., silylation of fluorine) during pyrazole alkylation .
- Solvent polarity adjustment : Use DMSO to stabilize charged intermediates in sulfonamide coupling .
- Microwave-assisted synthesis : Accelerate reaction kinetics to bypass side reactions .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Measure IC against targets like carbonic anhydrase or kinases using fluorogenic substrates .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Receptor binding studies : Use radiolabeled ligands to quantify affinity for GPCRs or nuclear receptors .
Advanced: How can structure-activity relationship (SAR) studies focus on the thiophene moiety?
- Analog synthesis : Replace thiophene with furan, pyrrole, or substituted thiophenes to probe electronic effects .
- Activity cliffs : Compare IC values of analogs to identify critical substituents (e.g., 3-thiophenyl vs. 2-thiophenyl) .
- Computational QSAR models : Correlate Hammett constants or π-electron density with activity trends .
Advanced: What analytical methods assess stability and degradation under physiological conditions?
- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and UV conditions, then monitor via HPLC .
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf-life .
Advanced: How can low aqueous solubility be addressed in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups to enhance solubility, then enzymatically cleave in vivo .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Advanced: What computational tools predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding poses with homology-modeled enzymes .
- Molecular dynamics (GROMACS) : Analyze binding stability over 100-ns simulations .
- Free energy perturbation (FEP) : Calculate relative binding affinities for analog prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
